UGT1A Isoform-Specific UDPGA Affinity
When selecting UDPGA for in vitro glucuronidation assays, the choice of UGT isoform dramatically alters the required co-substrate concentration due to large isoform-specific differences in UDPGA affinity. A systematic kinetic analysis of eight recombinant human UGT1A isoforms under identical assay conditions revealed that the apparent Kₘ for UDPGA varies from 52 µM for UGT1A6 to 1256 µM for UGT1A8—a 24-fold difference within the same subfamily [1]. This means that an assay optimized for UGT1A6 (using ~200 µM UDPGA) would operate at sub-saturating co-substrate levels for UGT1A8, leading to substantial underestimation of intrinsic clearance.
| Evidence Dimension | Apparent Kₘ for UDPGA (µM) |
|---|---|
| Target Compound Data | UGT1A6: 52 µM; UGT1A9: 82 µM; UGT1A7: 378 µM; UGT1A10: 307 µM; UGT1A8: 1256 µM; UGT1A4: 1094 µM; UGT1A3: 466 µM; UGT1A1: 302 µM |
| Comparator Or Baseline | UGT1A6 (lowest Kₘ = 52 µM) and UGT1A8 (highest Kₘ = 1256 µM) |
| Quantified Difference | 24-fold range (52 µM vs 1256 µM); >20-fold difference between extreme isoforms |
| Conditions | Recombinant human UGT1A isoforms expressed in Sf9 insect cells; assay buffer pH 7.4; 1-naphthol or 4-methylumbelliferone as aglycone substrate; 37°C |
Why This Matters
This 24-fold Kₘ range necessitates isoform-specific UDPGA concentration optimization to avoid kinetic artifacts; procurement of UDPGA with documented purity and lot-to-lot consistency is critical for reproducible cross-isoform comparisons.
- [1] Luukkanen L, Taskinen J, Kurkela M, Kostiainen R, Hirvonen J, Finel M. (2005). Kinetic characterization of the 1A subfamily of recombinant human UDP-glucuronosyltransferases. Drug Metab Dispos, 33(7):1017-1026. DOI: 10.1124/dmd.105.004093 View Source
